N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine
Description
N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine is a complex organic compound characterized by its unique structure, which includes two piperidine rings and two butane-1-sulfonyl groups attached to an ethane-1,2-diimine backbone
Properties
CAS No. |
651044-12-1 |
|---|---|
Molecular Formula |
C20H38N4O6S2 |
Molecular Weight |
494.7 g/mol |
IUPAC Name |
[[2-butylsulfonyloxyimino-1,2-di(piperidin-1-yl)ethylidene]amino] butane-1-sulfonate |
InChI |
InChI=1S/C20H38N4O6S2/c1-3-5-17-31(25,26)29-21-19(23-13-9-7-10-14-23)20(24-15-11-8-12-16-24)22-30-32(27,28)18-6-4-2/h3-18H2,1-2H3 |
InChI Key |
NBQYZILHVQOZTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)ON=C(C(=NOS(=O)(=O)CCCC)N1CCCCC1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent quality and adherence to safety standards .
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonylated piperidine derivatives and ethane-1,2-diimine-based molecules. Examples include:
- N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine
- This compound
Uniqueness
What sets N1,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions and transformations .
Biological Activity
N~1~,N~2~-Bis[(butane-1-sulfonyl)oxy]-1,2-di(piperidin-1-yl)ethane-1,2-diimine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a diimine structure with sulfonyl and piperidine moieties, which are known to influence its biological interactions. The chemical formula is , indicating the presence of multiple functional groups that may contribute to its pharmacological properties.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often exhibit diverse biological activities due to their ability to interact with various biological targets:
- Antimicrobial Activity : Compounds containing piperidine rings have shown significant antibacterial properties. For instance, derivatives of piperidine have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Similar sulfonyl derivatives have been studied for their cytotoxic effects on cancer cell lines. For example, certain piperidine-based compounds have been reported to induce apoptosis in leukemia cells by activating caspase pathways .
- Enzyme Inhibition : The sulfonamide group is known for its enzyme inhibitory properties. Studies show that related compounds can inhibit acetylcholinesterase (AChE), which is crucial in neuropharmacology .
Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study involving piperidine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against colon cancer cell lines. The mechanism involved DNA fragmentation and activation of apoptotic pathways .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of sulfonamide derivatives against multiple bacterial strains. Results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus, showcasing their potential as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
